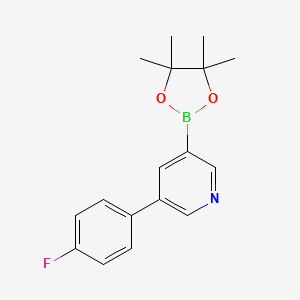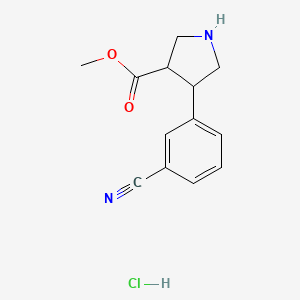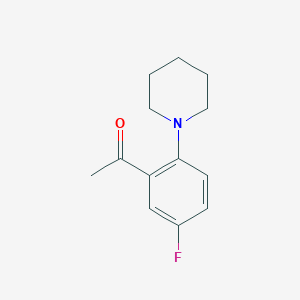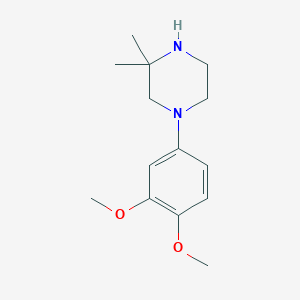![molecular formula C16H16O2S B11723764 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)
3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the condensation of 4-(Propan-2-yl)benzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond and forming the corresponding propanoic acid derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s aromatic and heterocyclic structures allow it to interact with various biological pathways, contributing to its bioactivity.
類似化合物との比較
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the phenyl and prop-2-enoic acid moieties.
4-(Propan-2-yl)benzaldehyde: Contains the phenyl ring with a propan-2-yl substituent but lacks the thiophene and prop-2-enoic acid components.
Uniqueness: 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
特性
分子式 |
C16H16O2S |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18) |
InChIキー |
DIAZBTMPBZSQON-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)

![(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol](/img/structure/B11723705.png)




![2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)



